1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane

Rotatable bonds Conformational entropy Ligand efficiency

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane (CAS 1493168-95-8) is a 1,1-gem-disubstituted cyclopropane featuring a bromomethyl electrophilic handle and an isopropoxymethyl ether side chain on the same quaternary ring carbon. With molecular formula C8H15BrO and a molecular weight of 207.11 g/mol, it belongs to the class of cyclopropane-based alkylating building blocks widely utilized in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
Cat. No. B13185158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCC(C)OCC1(CC1)CBr
InChIInChI=1S/C8H15BrO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6H2,1-2H3
InChIKeyJFCFYONTQQDKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane: A Bifunctional Cyclopropane Building Block for Controlled-Alkylation Chemistry


1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane (CAS 1493168-95-8) is a 1,1-gem-disubstituted cyclopropane featuring a bromomethyl electrophilic handle and an isopropoxymethyl ether side chain on the same quaternary ring carbon . With molecular formula C8H15BrO and a molecular weight of 207.11 g/mol, it belongs to the class of cyclopropane-based alkylating building blocks widely utilized in medicinal chemistry and agrochemical intermediate synthesis . Its SMILES notation CC(C)OCC1(CBr)CC1 reveals a branched isopropyl ether moiety that distinguishes it from linear alkoxy analogs .

Why 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane Cannot Be Replaced by Unsubstituted or Linear-Alkoxy Cyclopropane Analogs


Procurement of bromomethyl cyclopropane building blocks without careful structural differentiation introduces quantifiable risk in both reaction outcome and downstream molecular properties. The unsubstituted (bromomethyl)cyclopropane (CAS 7051-34-5) lacks the ether oxygen entirely, forfeiting the solubility and conformational modulation provided by the isopropoxymethyl group . Linear n-propoxy and extended-chain analogs (e.g., 2-isopropoxyethyl) introduce additional rotatable bonds (5 vs. 4) and higher calculated LogP values (up to +0.39 log units), altering both conformational entropy and lipophilicity in ways that propagate into ADME profiles and synthetic intermediate handling . These computationally derived physicochemical divergences—though modest in absolute magnitude—are non-trivial in lead optimization campaigns where ligand efficiency and developability metrics are tightly monitored [1].

Quantitative Differentiation Evidence for 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane Against Closest Structural Analogs


Reduced Rotatable Bond Count (4 vs. 5) Relative to Linear and Extended-Chain Alkoxy Analogs Confers Lower Conformational Entropy Penalty

The target compound contains 4 rotatable bonds (excluding the cyclopropane ring), compared to 5 rotatable bonds for the n-propoxy analog (CAS 1480018-75-4), the isobutoxy analog (CAS 1484301-08-7), and the 2-isopropoxyethyl analog (CAS 1484618-92-9), as calculated using the same computational method on a single vendor platform (Leyan) . Each additional rotatable bond is estimated to impose a conformational entropy penalty of approximately 0.5–1.5 kcal/mol upon binding to a biological target, and rotatable bond count is a recognized component of ligand efficiency metrics in drug discovery [1]. The lower count of the target compound translates to a quantifiably reduced entropic cost without sacrificing the ether oxygen's solubility contribution.

Rotatable bonds Conformational entropy Ligand efficiency Cyclopropane building blocks

Lower Calculated LogP (2.59) vs. Isobutoxy (2.83) and Isopropoxyethyl (2.98) Analogs: Improved Lipophilic Ligand Efficiency Potential

The target compound exhibits a calculated LogP of 2.5865, compared to 2.8341 for the isobutoxymethyl analog (ΔLogP = +0.25) and 2.9766 for the 2-isopropoxyethyl analog (ΔLogP = +0.39), while being nearly identical to the n-propoxy analog at 2.5881 (ΔLogP = –0.0016), all calculated on the same vendor's computational platform . All four compounds share identical TPSA (9.23 Ų), H-bond acceptor count (1), and H-bond donor count (0), isolating LogP as the differentiating physicochemical parameter . In fragment-based and lead optimization settings, a 0.25–0.39 LogP reduction can measurably improve LipE (Lipophilic Efficiency = pIC50 – LogP) and reduce the risk of promiscuous binding and metabolic clearance attributable to excessive lipophilicity [1].

LogP Lipophilicity Lipophilic ligand efficiency Drug-likeness

Branched Isopropoxy Ether Steric Profile Enables Differential SN2 Reactivity at the Bromomethyl Center Compared to Linear n-Propoxy Analogs

The isopropoxy substituent in the target compound places a branched secondary carbon directly adjacent to the ether oxygen (α-branching), contrasting with the linear –CH2CH2CH3 chain in the n-propoxy analog . In SN2 alkylation reactions at the bromomethyl site, steric interactions between the incoming nucleophile and the geminal substituent can influence reaction rates and selectivity profiles. Di-isopropyl ether exhibits a C–O–C bond angle of approximately 128° compared to ~112° for dimethyl ether due to steric compression between the branched alkyl groups [1]. This class-level steric effect is expected to be directionally recapitulated, though attenuated, at the monosubstituted isopropoxymethyl group of the target compound, offering a tunable steric environment absent in linear alkoxy analogs [1].

Steric hindrance Nucleophilic substitution Alkylation selectivity Ether branching

Lower Molecular Weight (207.11 vs. 221.13 g/mol) Offers Improved Atom Economy Relative to Isobutoxy and Isopropoxyethyl Homologs

The target compound has a molecular weight of 207.11 g/mol (C8H15BrO), which is 14.02 g/mol (one methylene unit) lower than both the isobutoxymethyl analog (CAS 1484301-08-7, MW 221.13, C9H17BrO) and the 2-isopropoxyethyl analog (CAS 1484618-92-9, MW 221.13, C9H17BrO) . The n-propoxy analog (CAS 1480018-75-4) shares the identical molecular weight of 207.11 g/mol but differs in molecular architecture (linear vs. branched) . In fragment-based drug discovery, lower molecular weight building blocks are preferred as they preserve more 'MW headroom' for subsequent synthetic elaboration before exceeding typical lead-like MW thresholds (≤350–450 Da) [1].

Molecular weight Atom economy Fragment-based drug discovery Building block efficiency

Commercial Availability at 95% Purity from Multiple Supplier Sources with Full Characterization Support

The target compound is commercially available at 95% purity (Leyan Product No. 1349646, CAS 1493168-95-8) with disclosed SMILES, molecular formula, and computational chemistry parameters (TPSA 9.23, LogP 2.5865, Rotatable_Bonds 4) . In comparison, the n-propoxy analog is available at 95% purity (Leyan Product No. 1368723) , while the isobutoxy analog is available at a higher 98% purity (Leyan Product No. 1345103) . The unsubstituted (bromomethyl)cyclopropane (CAS 7051-34-5) is available from multiple suppliers at 95–97% purity but lacks any ether solubilizing functionality . The 2-methyl-substituted analog (CAS 2138170-49-5) was not found in stock at the queried supplier, indicating potentially limited immediate availability .

Commercial availability Purity specification Supply chain Building block procurement

High-Value Application Scenarios for 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane Based on Differentiated Physicochemical Properties


Fragment-Based and Lead-Optimization Library Synthesis Requiring Controlled Rotatable Bond Count

When constructing fragment libraries or elaborating hits where conformational entropy control is critical, the target compound's 4 rotatable bonds—one fewer than its n-propoxy, isobutoxy, and isopropoxyethyl counterparts—provide a quantifiable advantage. Each bond 'frozen' at the building-block stage reduces the downstream compound's conformational degrees of freedom, a parameter tracked in lead optimization via metrics such as the number of rotatable bonds ≤10 rule [1]. The branched isopropoxy group achieves this reduction without sacrificing the ether oxygen's solubility-enhancing and H-bond acceptor contributions, making this building block particularly suitable for fragment-growing strategies where every rotatable bond counts against developability criteria [2].

Synthetic Route Design Where Reduced Lipophilicity Mitigates Downstream ADME Risk

For medicinal chemistry programs where the target product profile imposes strict LogP or LipE constraints, the target compound's calculated LogP of 2.59 offers a measurable advantage over the isobutoxy (LogP 2.83) and isopropoxyethyl (LogP 2.98) analogs . Incorporating the lower-logP building block at an early synthetic stage can help maintain the final compound within acceptable lipophilicity ranges (typically LogP ≤5 for oral drug candidates), reducing the risk of late-stage attrition due to high LogD-driven metabolic clearance, phospholipidosis, or promiscuous off-target binding [3].

Chemoselective Alkylation Sequences Exploiting Sterically Differentiated Geminal Substituents

In synthetic schemes involving sequential or competitive alkylation at multiple electrophilic sites, the steric profile of the branched isopropoxy group—situated geminal to the bromomethyl reactive center on the cyclopropane ring—provides a tunable steric parameter unavailable with linear n-propoxy or unsubstituted analogs . While direct kinetic comparison data are not published for this compound, the class-level understanding of branched ether steric effects on SN2 transition states supports the hypothesis that the target compound may offer differential chemoselectivity in crowded molecular environments [4]. This makes it a candidate building block for synthesizing hindered cyclopropane-containing pharmacophores where reaction selectivity is paramount.

Rapid Procurement for Time-Sensitive Synthesis Campaigns Requiring Ether-Functionalized Cyclopropane Intermediates

For laboratories facing compressed timelines, the target compound is commercially stocked at 95% purity with full characterization data (CAS 1493168-95-8, Leyan Product No. 1349646), in contrast to the structurally closest 2-methyl analog (CAS 2138170-49-5), which was not found in stock across multiple supplier catalogs . The combination of defined purity, disclosed computational properties, and immediate availability makes the target compound the pragmatic choice for hit expansion, SAR exploration, and scale-up feasibility studies where delays for custom synthesis of unavailable analogs are unacceptable.

Quote Request

Request a Quote for 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.